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Abstract
Revatropate, also known as UK-112166, is a selective antimuscarinic agent that has

demonstrated a greater inhibitory effect on M1 and M3 muscarinic acetylcholine receptors

compared to the M2 subtype.[1] Developed by Pfizer Central Research, its discovery was part

of a broader effort to identify novel therapies for conditions associated with bronchoconstriction

and smooth muscle hyperreactivity. This document provides a comprehensive overview of the

available scientific and technical information regarding the discovery, mechanism of action, and

preclinical findings for Revatropate. While detailed chemical synthesis pathways and extensive

clinical trial data are not publicly available, this guide consolidates the known information to

serve as a valuable resource for researchers in the field of pharmacology and drug

development.

Discovery and Development
Revatropate (UK-112166) emerged from a research program at Pfizer Central Research

aimed at developing selective M3 muscarinic antagonists. The primary goal was to create a

compound that could effectively block the bronchoconstrictor effects of acetylcholine on M3

receptors in the airways while sparing the M2 autoreceptors that regulate acetylcholine release.

[2] This selectivity was considered crucial for avoiding the potential for paradoxical

bronchoconstriction that can occur with non-selective antagonists like ipratropium.
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The key discovery work is documented in a 1997 paper by V.A. Alabaster from Pfizer's

Department of Discovery Biology.[2] This publication positioned Revatropate as a novel

antimuscarinic agent with a promising preclinical profile for the treatment of airway obstructive

diseases.[2]

Preclinical Rationale and Findings
The development of Revatropate was based on the hypothesis that a selective M1/M3

antagonist would offer a better therapeutic window than non-selective agents. Preclinical

studies in animal models provided evidence to support this. In anesthetized guinea pigs and

conscious dogs, Revatropate demonstrated effective bronchodilator activity without causing

significant changes in heart rate, a common side effect associated with M2 receptor blockade.

[2]

A key finding from these early studies was that, unlike ipratropium, Revatropate did not

potentiate bronchoconstrictor responses induced by vagal nerve stimulation. This indicated that

the inhibitory M2 autoreceptors remained functional, preventing excessive acetylcholine

release. Early clinical studies in patients with Chronic Obstructive Airway Disease (COAD)

suggested that inhaled Revatropate was an effective and well-tolerated bronchodilator.

Chemical Structure and Properties
While a detailed synthesis pathway for Revatropate is not publicly available, its chemical

identity has been established.

IUPAC Name: [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-[(R)-

methylsulfinyl]-2-phenylbutanoate

Molecular Formula: C₁₉H₂₇NO₄S

Synonyms: UK-112,166, UK-112166

Synthesis Pathway
A detailed, step-by-step synthesis pathway for Revatropate is not described in publicly

available literature or patents. The molecule is a complex ester of (R)-quinuclidin-3-ol, and its

synthesis would likely involve the preparation of the chiral acid side chain and its subsequent
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esterification with the quinuclidinol moiety. General methods for the synthesis of quinuclidinyl

esters are known in the patent literature but a specific process for Revatropate has not been

identified.

Mechanism of Action: Selective M1/M3 Muscarinic
Antagonism
Revatropate functions as a competitive antagonist at muscarinic acetylcholine receptors, with

a notable selectivity for the M1 and M3 subtypes over the M2 subtype. Muscarinic receptors

are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter

acetylcholine in the central and peripheral nervous systems.

The M1 and M3 receptor subtypes are coupled to Gq/11 proteins. Upon activation by

acetylcholine, these receptors initiate a signaling cascade that results in the activation of

phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into

two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3

triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG

activates protein kinase C (PKC). The elevated intracellular calcium levels in smooth muscle

cells, such as those in the bronchioles and the bladder, lead to muscle contraction.

By competitively blocking the binding of acetylcholine to M1 and M3 receptors, Revatropate
prevents this signaling cascade, leading to smooth muscle relaxation and a reduction in

secretions.

Receptor Selectivity Profile
The key characteristic of Revatropate is its selectivity for M1 and M3 receptors over M2

receptors. The Alabaster (1997) paper notes a significant selectivity margin.
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Receptor Subtype Relative Selectivity
Tissues Used in Preclinical
Studies

M1 ~50-fold higher than M2
Guinea pig trachea, Rabbit vas

deferens

M3 ~50-fold higher than M2
Guinea pig trachea, Rabbit vas

deferens

M2 Baseline Atria

Data derived from Alabaster VA. Life Sci. 1997;60(13-14):1053-60.

Signaling Pathway Diagram
The following diagram illustrates the mechanism of M1/M3 receptor activation and its

antagonism by Revatropate.
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M1/M3 Muscarinic Receptor Signaling and Antagonism by Revatropate.

Experimental Protocols
Detailed experimental protocols for the synthesis of Revatropate and for the clinical trials

mentioned in the literature are not publicly available. The preclinical in vivo and in vitro
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experiments are briefly described in the 1997 Life Sciences article by V.A. Alabaster. These

involved standard pharmacological preparations for assessing muscarinic receptor activity,

such as isolated guinea pig trachea and rabbit vas deferens for M1/M3 activity, and atria for M2

activity. In vivo studies were conducted in anesthetized guinea pigs and conscious dogs to

evaluate bronchodilator effects and cardiovascular responses.

Clinical Data
While early clinical studies in COAD patients were reported to have been conducted and

showed that inhaled Revatropate was an effective and well-tolerated bronchodilator, no

quantitative data from these or any subsequent clinical trials are available in the public domain.

Therefore, a summary of clinical efficacy, pharmacokinetics, and safety in tabular format cannot

be provided.

Conclusion
Revatropate (UK-112166) is a selective M1/M3 muscarinic antagonist that showed promise in

early preclinical and clinical development for the treatment of obstructive airway diseases. Its

selectivity for M1 and M3 receptors over the M2 subtype was a key feature, suggesting a

potential for a favorable side effect profile compared to non-selective antagonists. However, a

comprehensive public record of its development, including a detailed synthesis pathway and

extensive clinical trial data, is not available. This technical guide provides a consolidated

overview of the existing knowledge on Revatropate, primarily drawing from the foundational

research published in the late 1990s. Further research and disclosure of development data

would be necessary to fully elucidate the therapeutic potential and complete profile of this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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